molecular formula C10H10N4O3 B4587020 1-methyl-5-(4-methylphenoxy)-3-nitro-1H-1,2,4-triazole

1-methyl-5-(4-methylphenoxy)-3-nitro-1H-1,2,4-triazole

Cat. No.: B4587020
M. Wt: 234.21 g/mol
InChI Key: JXCLSPLJLNIIIE-UHFFFAOYSA-N
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Description

1-methyl-5-(4-methylphenoxy)-3-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.07529019 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring

The compound 1,2,4-triazole derivatives, such as 3-amino-1,2,4-triazole (amitrole), have been investigated for their presence in environmental waters. A study developed a capillary electrophoresis method for the simultaneous determination of amitrole and its principal degradation product, atrazin-2-hydroxy, in water samples. This method allows for the detection of these compounds at concentrations lower than 100 µg L^−1, demonstrating the compound's relevance in environmental monitoring and pollution assessment (Chicharro et al., 2003).

Synthetic Chemistry and Material Science

Research in synthetic chemistry has explored the utility of 1,2,4-triazole derivatives in the synthesis of energetically rich materials. One study focused on the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction. This method yielded compounds with potential antibacterial and antifungal properties, highlighting the versatility of triazole derivatives in developing new materials with specific biological activities (Vo, 2020).

Advanced Materials Development

Derivatives of 1,2,4-triazole have been evaluated for their potential as high-performance energetic materials. For instance, energetic derivatives of 5-nitro-1,2,3-2H-triazole were prepared and characterized, with some derivatives exhibiting properties comparable to RDX, a known high explosive. This research suggests the application of these derivatives in the development of new materials for use in explosives and propellants (Zhang, Parrish, & Shreeve, 2013).

Biomedical Applications

In the realm of biomedical research, metal-based triazole compounds have been synthesized and evaluated for their antioxidant, enzyme inhibition, and antimicrobial properties. This work underscores the therapeutic potential of triazole derivatives in designing new drugs and medical treatments (Sumrra et al., 2018).

Corrosion Inhibition

Triazole derivatives have also been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The compounds function through adsorption, forming a protective layer on the steel surface, which significantly reduces corrosion rates. This application is critical in industrial settings where metal preservation is essential (Ansari, Quraishi, & Singh, 2014).

Properties

IUPAC Name

1-methyl-5-(4-methylphenoxy)-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-3-5-8(6-4-7)17-10-11-9(14(15)16)12-13(10)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCLSPLJLNIIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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